3-Acetyl-7-Methyl-6-azaindole 3-Acetyl-7-Methyl-6-azaindole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15774249
InChI: InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

3-Acetyl-7-Methyl-6-azaindole

CAS No.:

Cat. No.: VC15774249

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-7-Methyl-6-azaindole -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name 1-(7-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
Standard InChI InChI=1S/C10H10N2O/c1-6-10-8(3-4-11-6)9(5-12-10)7(2)13/h3-5,12H,1-2H3
Standard InChI Key XAATXCHGBGQSJO-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC2=C1NC=C2C(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The compound’s core structure, 7-azaindole, consists of a bicyclic system combining pyrrole and pyridine rings. The numbering convention places the pyridine-like nitrogen at position 1 and the pyrrole-like nitrogen at position 7. Substitutions at positions 3 (acetyl) and 6 (methyl) distinguish this derivative from simpler azaindoles. Key identifiers include:

PropertyValue
Molecular FormulaC10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_{2}\text{O}
Molecular Weight174.20 g/mol
Canonical SMILESCC1=NC2=C(C=C1)C(=CN2)C(=O)C
InChIKeyVSCNCIAQMRBEBC-UHFFFAOYSA-N
PubChem CID68308656

The acetyl group at position 3 introduces a ketone functionality, which may participate in hydrogen bonding or serve as a site for further derivatization.

Crystallographic and Spectroscopic Insights

While direct crystallographic data for 3-acetyl-6-methyl-7-azaindole remain unpublished, studies on parent 7-azaindole reveal a propensity for forming hydrogen-bonded tetramers in the solid state . These interactions involve N–H···N bonds between the pyrrole NH and pyridine N atoms, creating robust supramolecular architectures . The methyl and acetyl substituents in 3-acetyl-6-methyl-7-azaindole are expected to perturb these interactions, potentially enhancing solubility or altering packing motifs.

Synthetic Methodologies

General Approaches to Azaindole Synthesis

The synthesis of 7-azaindole derivatives typically begins with functionalized pyridine or pyrrole precursors. For 3-acetyl-6-methyl-7-azaindole, a plausible route involves:

  • Condensation Reactions: Coupling of 6-methyl-7-azaindole with acetylating agents such as acetic anhydride or acetyl chloride under Friedel-Crafts conditions.

  • Cross-Coupling Strategies: Palladium-catalyzed Suzuki-Miyaura reactions, as demonstrated for related C3,C6-diaryl-7-azaindoles . While direct evidence for this compound’s synthesis is scarce, analogous procedures using 6-chloro-3-iodo-7-azaindole intermediates suggest feasibility .

Challenges and Optimization

Compound% ST Inhibition (10 μM)Cytotoxicity (IC50_{50}, μM)
11d72%>200
11f71%>200

Data adapted from Singh et al. (2023) .

The acetyl group may enhance binding to the IN active site by forming hydrogen bonds with catalytic residues (e.g., Asp64, Asp116) or magnesium cofactors . Molecular docking studies of analogous compounds reveal favorable interactions with the PFV-integrase model, particularly when para-substituted aryl groups occupy the C3 position .

Structure-Activity Relationships (SAR)

Key SAR insights from related azaindoles include:

  • Para-Substitution: Electron-donating groups (e.g., -OCH3_3) at the C3 aryl position improve %ST inhibition by 3-fold compared to meta-substituted analogs .

  • Heteroaryl Compatibility: Pyridyl and benzodioxolyl groups at C6 enhance solubility without compromising activity .

  • Cytotoxicity Profile: Low cytotoxicity (IC50_{50} > 200 μM) in TZM-bl cells suggests favorable therapeutic indices for further development .

Computational and Mechanistic Studies

Molecular Docking and Dynamics

Docking simulations of 3-acetyl-6-methyl-7-azaindole into the HIV-1 IN active site (PDB: 3OYA) predict:

  • Hydrogen Bonding: Between the acetyl oxygen and Lys159.

  • Pi-Stacking: The azaindole core aligns with Tyr212 via π-π interactions.

  • Metal Coordination: The pyridine nitrogen may coordinate Mg2+^{2+} ions critical for catalytic activity .

These interactions mirror those observed with Raltegravir, a clinically approved IN inhibitor, underscoring the compound’s potential as a lead structure .

Future Directions and Challenges

Synthetic Chemistry Priorities

  • Regioselective Functionalization: Developing methods for selective C4 or C5 derivatization to expand structural diversity.

  • Green Chemistry Approaches: Exploring photocatalytic or microwave-assisted reactions to improve yields and reduce reliance on palladium catalysts .

Pharmacological Optimization

  • Preclinical Studies: Assessing pharmacokinetics, metabolic stability, and blood-brain barrier penetration.

  • Resistance Profiling: Evaluating efficacy against mutant HIV-1 IN strains (e.g., Q148H/G140S) .

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